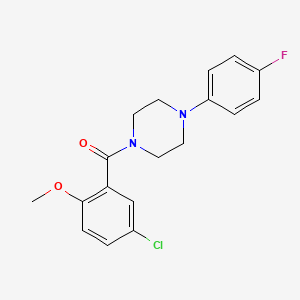

![molecular formula C18H20N2O2S B5545628 N,N-二甲基-2-[(3-甲基苯甲酰)氨基]-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺](/img/structure/B5545628.png)

N,N-二甲基-2-[(3-甲基苯甲酰)氨基]-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

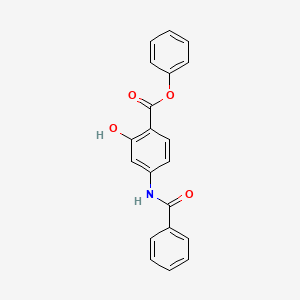

The synthesis of thiophene derivatives typically involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These processes are confirmed by various spectroscopic methods such as IR, 1H NMR, and MS, alongside elemental analysis. A noteworthy method reported the Gewald reaction as a foundational step for generating key thiophene intermediates, further undergoing various functionalizations (Amr et al., 2010).

Molecular Structure Analysis

The crystal structure of thiophene derivatives, including N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, can be elucidated through X-ray diffraction methods. This provides insights into the monoclinic space group, cell parameters, and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including condensation, cyclization, and cross-coupling, to yield a plethora of biologically active molecules. For example, Buchwald-Hartwig cross-coupling reactions have been employed to prepare substituted thiophenes with potent antioxidant properties (Queiroz et al., 2007).

科学研究应用

合成和细胞毒活性

苯并[b][1,6]萘啶的甲酰胺衍生物已被合成,并测试了它们对各种癌细胞系的生长抑制特性,显示出有效的细胞毒性。这些化合物,包括与查询化合物在结构上相关的化合物,由于它们在体外和体内模型中有效抑制肿瘤生长的能力,因此在癌症治疗中显示出希望(Deady 等人,2003; Deady 等人,2005)。

新型合成方法

研究还集中在开发具有类似结构的化合物的可扩展合成方法,以解决大规模生产这些化合物的挑战。这些研究不仅提供了对这些化合物化学性质的见解,而且还为它们在各种治疗领域的潜在商业化生产和应用铺平了道路(Scott 等人,2006)。

抗菌和抗氧化活性

已经合成并评估了具有相似结构框架的衍生物的抗菌和抗氧化活性。这些研究有助于了解这些化合物在治疗感染和用作抗氧化剂方面的潜力,表明它们在医学和药物研究中的更广泛适用性(Badne 等人,2011; Queiroz 等人,2007)。

属性

IUPAC Name |

N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-11-6-4-7-12(10-11)16(21)19-17-15(18(22)20(2)3)13-8-5-9-14(13)23-17/h4,6-7,10H,5,8-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKABMKRHKFCGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)